

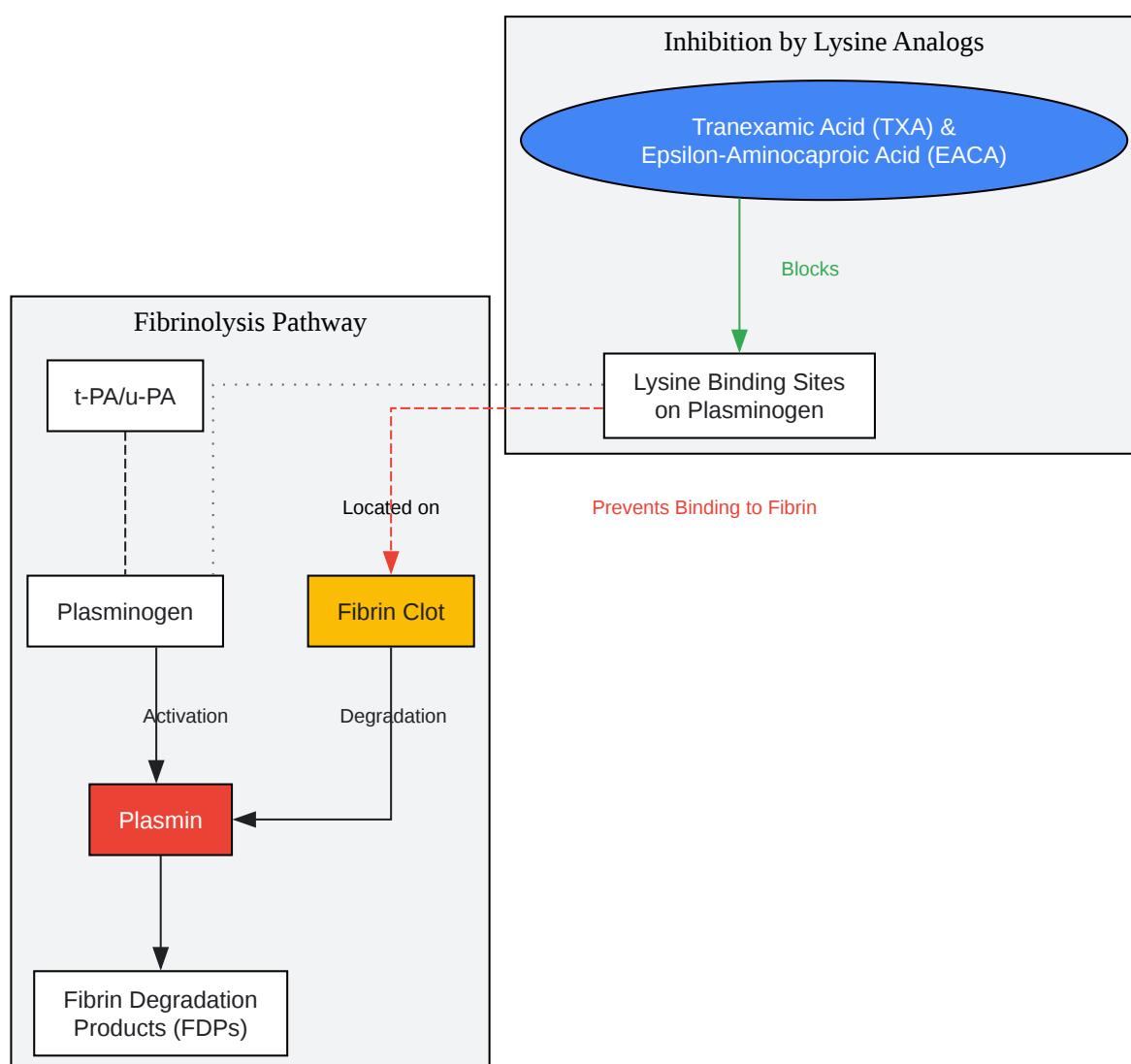
comparing the antifibrinolytic activity of trans-4-Aminocyclohexanecarboxylic acid and tranexamic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	<i>trans-4-Aminocyclohexanecarboxylic acid</i>
Cat. No.:	B153617
	Get Quote

A Comparative Guide to the Antifibrinolytic Activity of Tranexamic Acid and its Analogs

An objective comparison of the antifibrinolytic properties of tranexamic acid and epsilon-aminocaproic acid, supported by experimental data.


This guide provides a detailed comparison of the antifibrinolytic activity of *trans-4-(aminomethyl)cyclohexanecarboxylic acid*, commonly known as tranexamic acid (TXA), and a related lysine analog, epsilon-aminocaproic acid (EACA). It is intended for researchers, scientists, and drug development professionals.

First, it is crucial to clarify that tranexamic acid is the biologically active *trans*-isomer of *4-(aminomethyl)cyclohexanecarboxylic acid*. The specific stereochemistry of the *trans*-isomer is responsible for its potent antifibrinolytic effects. For a meaningful comparison, this guide will evaluate the performance of tranexamic acid against epsilon-aminocaproic acid, another widely used antifibrinolytic agent with a similar mechanism of action.

Mechanism of Action

Both tranexamic acid and epsilon-aminocaproic acid are synthetic derivatives of the amino acid lysine.^[1] Their primary antifibrinolytic effect is mediated by blocking the lysine-binding sites on

plasminogen.[1][2] This action has a dual consequence: it prevents the conversion of plasminogen into its active form, plasmin, and it inhibits the binding of both plasminogen and plasmin to fibrin.[3] By occupying these binding sites, these drugs effectively prevent the dissolution of fibrin clots, thereby exerting their hemostatic effect.[3] At higher concentrations, tranexamic acid can also act as a non-competitive inhibitor of plasmin.[4]

[Click to download full resolution via product page](#)

Caption: Mechanism of action of lysine analogs in inhibiting fibrinolysis.

Quantitative Comparison of Antifibrinolytic Activity

Tranexamic acid is consistently reported to be a more potent antifibrinolytic agent than epsilon-aminocaproic acid.[\[2\]](#)[\[4\]](#)[\[5\]](#) This difference in potency is attributed to its higher affinity for the lysine-binding sites of plasminogen.[\[6\]](#)

Parameter	Tranexamic Acid (TXA)	Epsilon-Aminocaproic Acid (EACA)	Reference
Relative Potency	6 to 10 times more potent than EACA	Baseline	[2] [4] [5]
Binding Affinity	Higher affinity for plasminogen	Lower affinity than TXA	[6]
Dissociation Constant (Kd) for Plasmin	3.5×10^{-5} M	Data not readily available	[7]
IC ₅₀ for uPA-mediated microplasminogen activation	4.53 ± 0.66 mM	26.84 ± 0.67 mM	[8]
Concentration for substantial in-vitro fibrinolysis inhibition	10-15 mg/L	~130 mg/L (130 mcg/ml)	[1] [3]

Comparative Efficacy in Clinical Settings

Clinical studies, particularly in surgical contexts, have been conducted to compare the effectiveness of tranexamic acid and epsilon-aminocaproic acid in reducing blood loss and the need for transfusions. While both are effective, some studies suggest a superiority for tranexamic acid.

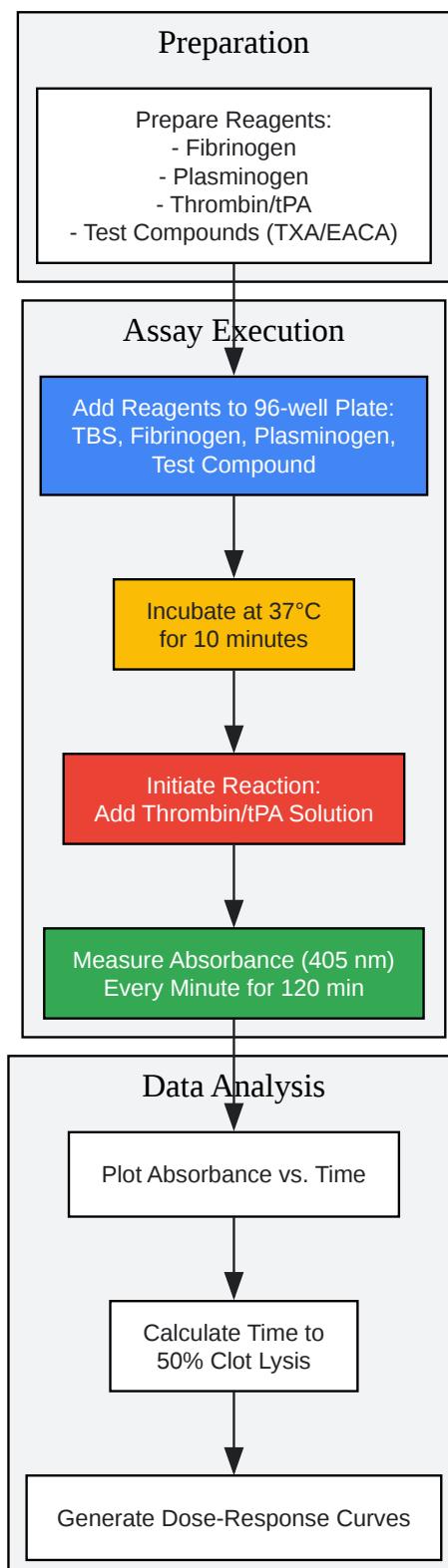
Study Type	Population	Key Findings	Reference
Retrospective Study	Total Hip Arthroplasty	TXA group had significantly lower total blood loss, transfusion rates, and changes in hemoglobin levels compared to the EACA group.	[9]
Retrospective Study	Cardiac Surgery with CPB	No significant differences in efficacy and safety outcomes were found between TXA and EACA.	[2]
Randomized Controlled Trial	Cardiac Surgery with CPB	The EACA group required significantly fewer blood product transfusions compared to the TXA group (25% vs. 44.8%). No significant difference in chest tube drainage.	[10]
Retrospective Chart Review	Total Joint Arthroplasty	TXA was associated with significantly lower blood loss and fewer transfusions compared to EACA.	[6]

Experimental Protocols

In Vitro Fibrin Clot Lysis Assay

This assay is a common method to evaluate the antifibrinolytic activity of compounds by measuring their ability to inhibit the lysis of a fibrin clot.

1. Reagent Preparation:


- Fibrinogen Solution: Human fibrinogen is reconstituted in a Tris-buffered saline (TBS) to a final concentration of 2 mg/mL.
- Plasminogen Solution: Human plasminogen is reconstituted and diluted in TBS to a working concentration of 1 μ M.
- Thrombin/tPA Solution: A solution containing human α -thrombin (to a final concentration of 0.5 U/mL in the well) and human tissue plasminogen activator (tPA) (to a final concentration of 10 ng/mL in the well) is prepared in TBS.
- Test Compound Solutions: Stock solutions of tranexamic acid and epsilon-aminocaproic acid are prepared (e.g., in DMSO) and then serially diluted in TBS to the desired final concentrations.

2. Assay Procedure:

- The following reagents are added to the wells of a 96-well plate in order:
 - 50 μ L of TBS
 - 20 μ L of Fibrinogen solution
 - 10 μ L of Plasminogen solution
 - 10 μ L of the test compound dilution or vehicle control
- The plate is incubated at 37°C for 10 minutes.
- The reaction is initiated by adding 20 μ L of the Thrombin/tPA solution to each well.
- The plate is immediately placed in a spectrophotometer pre-warmed to 37°C.
- The absorbance at 405 nm, which corresponds to clot turbidity, is measured every minute for a duration of up to 120 minutes.

3. Data Analysis:

- The absorbance values are plotted against time.
- The antifibrinolytic activity is determined by the delay or inhibition of the decrease in absorbance, which signifies clot lysis.
- The time to 50% clot lysis can be calculated, which is the time from peak turbidity to a 50% reduction in this peak absorbance.
- Dose-response curves can be generated by plotting the clot lysis time against the concentration of the test compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commentary: Epsilon-aminocaproic acid versus tranexamic acid, the David and Goliath of antifibrinolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What concentration of tranexamic acid is needed to inhibit fibrinolysis? A systematic review of pharmacodynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medindex.am [medindex.am]
- 5. ahajournals.org [ahajournals.org]
- 6. Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasminogen-plasmin system IX. Specific binding of tranexamic acid to plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Tranexamic versus aminocaproic acids in patients with total hip arthroplasty: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Randomized, Double-Blinded Trial Comparing the Effectiveness of Tranexamic Acid and Epsilon-Aminocaproic Acid in Reducing Bleeding and Transfusion in Cardiac Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comparing the antifibrinolytic activity of trans-4-Aminocyclohexanecarboxylic acid and tranexamic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153617#comparing-the-antifibrinolytic-activity-of-trans-4-aminocyclohexanecarboxylic-acid-and-tranexamic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com